2-Cyclopentyl-1,4-diphenylnaphthalene

Descripción

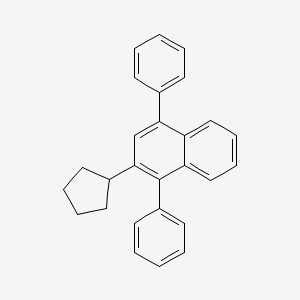

2-Cyclopentyl-1,4-diphenylnaphthalene is an organic compound with the molecular formula C27H24 It is a derivative of naphthalene, featuring a cyclopentyl group and two phenyl groups attached to the naphthalene core

Propiedades

Número CAS |

919341-86-9 |

|---|---|

Fórmula molecular |

C27H24 |

Peso molecular |

348.5 g/mol |

Nombre IUPAC |

2-cyclopentyl-1,4-diphenylnaphthalene |

InChI |

InChI=1S/C27H24/c1-3-11-20(12-4-1)25-19-26(21-13-7-8-14-21)27(22-15-5-2-6-16-22)24-18-10-9-17-23(24)25/h1-6,9-12,15-19,21H,7-8,13-14H2 |

Clave InChI |

XWDNRYIDUARNBO-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)C2=C(C3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1,4-diphenylnaphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopentyl-1,4-diphenylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with hydrogenated aromatic rings.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

2-Cyclopentyl-1,4-diphenylnaphthalene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mecanismo De Acción

The mechanism of action of 2-Cyclopentyl-1,4-diphenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentylbenzene: A simpler compound with a cyclopentyl group attached to a benzene ring.

1,4-Diphenylnaphthalene: Lacks the cyclopentyl group but shares the naphthalene core with two phenyl groups.

Cyclopentylphenylmethane: Contains a cyclopentyl group and a phenyl group attached to a methane core.

Uniqueness

2-Cyclopentyl-1,4-diphenylnaphthalene is unique due to the combination of a cyclopentyl group and two phenyl groups attached to the naphthalene core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, materials science, and potential therapeutic uses .

Actividad Biológica

2-Cyclopentyl-1,4-diphenylnaphthalene (CAS No. 919341-86-9) is an organic compound characterized by its unique structure, which includes a cyclopentyl group and two phenyl groups attached to a naphthalene core. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanism of action, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C27H24 |

| Molecular Weight | 348.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 919341-86-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound can modulate enzyme activity and influence various metabolic pathways. It has been shown to bind to certain receptors and enzymes, potentially leading to alterations in cellular processes such as inflammation and cancer progression.

Key Mechanisms:

- Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors that modulate physiological responses.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound in various contexts:

-

Anticancer Activity :

- A study demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

- Case Study: In vitro tests on breast cancer cell lines showed a reduction in viability by over 50% at concentrations above 10 µM after 48 hours of exposure.

-

Anti-inflammatory Properties :

- Research indicated that the compound could reduce pro-inflammatory cytokine levels in macrophages, suggesting potential applications in treating inflammatory diseases.

- Case Study: In a murine model of inflammation, administration of the compound led to a decrease in edema and inflammatory markers.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound might protect neuronal cells from oxidative stress-induced damage.

- Case Study: In vitro assays using neuronal cell cultures showed increased cell survival rates when treated with this compound under oxidative stress conditions.

Comparative Analysis

To further understand the significance of this compound's biological activity, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Cyclopentylbenzene | Cyclopentyl group + Benzene | Limited bioactivity |

| 1,4-Diphenylnaphthalene | Naphthalene core + Two Phenyls | Moderate anticancer activity |

| Cyclopentylphenylmethane | Cyclopentyl + Phenyl | Minimal therapeutic use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.